De novo reduction of 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione requires cryogenic NaBH₄ and yields ~63%. Procuring this pre-reduced lactam bypasses the hazard and inefficient step, delivering a ready-to-derivatize aza-bioisostere. • Direct N-alkylation and Suzuki cross-coupling access for CNS PAMs and kinase inhibitors • Enhanced solubility and lower logP vs. carbocyclic isoindolinone • Rigid lactam scaffold stabilizes peptidomimetics against proteolysis. Supplied with ≥98% purity; ambient shipping.
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (CAS 40107-93-5) is a highly versatile, pyridine-fused bicyclic lactam that serves as a critical building block in medicinal chemistry and advanced materials. Structurally recognized as the aza-bioisostere of isoindolin-1-one, this core scaffold integrates the conformational rigidity of a gamma-lactam with the distinct electronic and physicochemical properties of a pyridine ring. In industrial procurement, it is prioritized for its ability to lower lipophilicity, enhance aqueous solubility, and provide an essential hydrogen-bond acceptor vector for central nervous system (CNS) and oncology targets. By procuring this pre-assembled bicyclic core, synthetic chemists can bypass complex de novo ring formations and directly access divergent N-alkylation and cross-coupling pathways to generate positive allosteric modulators (PAMs), kinase inhibitors, and peptidomimetics with optimized pharmacokinetic profiles [1].
Substituting 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one with its carbocyclic analogue, isoindolin-1-one, fundamentally alters the pharmacological and metabolic trajectory of downstream products. The absence of the pyridine nitrogen in generic isoindolinones eliminates a critical hydrogen-bond acceptor required for target engagement in muscarinic receptors and increases the risk of CYP450-mediated aromatic oxidation. Furthermore, attempting to substitute this product with its fully oxidized precursor, 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, shifts the burden of reduction onto the buyer. This requires cryogenic sodium borohydride reduction (-20 °C) and precise pH-controlled workups, which typically suffer from moderate yields (~63%) and scale-up bottlenecks. Consequently, procuring the exact pre-reduced aza-lactam is essential for maintaining process efficiency and ensuring the drug-likeness of the final synthesized libraries [1].
Procuring the pre-reduced 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one allows immediate integration into downstream functionalization workflows. In contrast, starting from the cheaper 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione precursor forces the laboratory to perform a cryogenic (-20 °C) sodium borohydride reduction. This step typically yields only 63% of the desired lactam and requires labor-intensive pH-swing workups (acidification to pH 3, followed by basification to pH 9) [1].
| Evidence Dimension | Synthetic step efficiency and isolated yield |
| Target Compound Data | Ready-to-use pre-reduced lactam core |
| Comparator Or Baseline | 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (imide precursor) requiring reduction |
| Quantified Difference | Bypasses a mandatory -20 °C reduction step that maxes out at ~63% yield and requires tedious pH-controlled recrystallization. |
| Conditions | Standard laboratory or pilot-scale synthesis of pyrrolopyridine derivatives |
Procuring the pre-reduced lactam directly eliminates a low-yielding, temperature-sensitive bottleneck, significantly accelerating library generation and reducing process costs.
The substitution of a benzene ring with a pyridine ring in the bicyclic lactam core fundamentally improves the physicochemical properties of the scaffold. Compared to the highly lipophilic isoindolin-1-one, 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one provides a predictable reduction in lipophilicity (typically lowering LogP by 0.5 to 1.0 units) and establishes a baseline thermodynamic solubility of ~2 mg/mL in standard assay solvents [1].
| Evidence Dimension | Lipophilicity (LogP) and aqueous solubility |
| Target Compound Data | Aza-substituted pyrrolopyridine core (LogP reduced by ~0.5-1.0) |
| Comparator Or Baseline | Isoindolin-1-one (highly lipophilic benzene-fused analog) |
| Quantified Difference | The aza-substitution provides a predictable reduction in LogP and establishes a baseline thermodynamic solubility of ~2 mg/mL, outperforming the 'brick-dust' profile of unsubstituted isoindolin-1-ones. |
| Conditions | Physiologically relevant aqueous buffers and standard in vitro assay solvents |
Selecting the aza-isostere prevents downstream active pharmaceutical ingredients (APIs) from failing due to poor solubility or excessive lipophilicity.
In the design of central nervous system therapeutics, the aza-substitution is not merely a physicochemical optimization but a strict pharmacophoric requirement. The pyridine nitrogen of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one acts as a critical hydrogen-bond acceptor that is completely absent in the carbocyclic isoindolin-1-one core, enabling nanomolar binding affinity and positive allosteric modulation at targets such as the M1 and M4 muscarinic acetylcholine receptors [1].
| Evidence Dimension | Pharmacophore binding interactions |
| Target Compound Data | Pyridine nitrogen acts as a crucial hydrogen-bond acceptor |
| Comparator Or Baseline | Isoindolin-1-one (lacks the nitrogen acceptor vector) |
| Quantified Difference | Introduces a critical hydrogen-bond acceptor vector required for nanomolar binding affinity at CNS targets, which is impossible to achieve with the carbocyclic core. |
| Conditions | Receptor binding assays and structure-based drug design models |
For drug discovery procurement, this specific scaffold provides an essential interaction vector that is mandatory for the efficacy of specific allosteric modulators.
Direct N-alkylation of the intact 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one core achieves yields up to 95% using standard bases like NaH [1]. In contrast, attempting to build the functionalized ring system de novo via multicomponent cascades (e.g., Ugi-Zhu reactions) often plateaus at 50-77% yield and requires specialized Lewis acid catalysts such as Yb(OTf)3[2].
| Evidence Dimension | Yield of functionalized derivatives |
| Target Compound Data | Direct N-alkylation yields up to 95% |
| Comparator Or Baseline | De novo multicomponent ring assembly (50-77% yield) |
| Quantified Difference | Direct functionalization of the procured core yields up to 95% for diverse libraries, whereas building the ring de novo via cascades suffers a ~20-45% yield penalty. |
| Conditions | Standard base-mediated alkylation (NaH in THF at 50 °C) vs. microwave-assisted multicomponent reactions |
Procuring the intact bicyclic core allows for a more efficient, higher-yielding, and operationally simpler divergent synthesis of drug libraries.
The compound is the premier starting material for developing positive allosteric modulators (PAMs) targeting the M1 and M4 muscarinic acetylcholine receptors. Its unique hydrogen-bonding profile and low lipophilicity make it ideal for designing therapeutics for schizophrenia and Alzheimer's disease, where CNS penetration and specific receptor engagement are mandatory[1].
As a rigid, polar scaffold, this lactam is utilized to build restricted peptidomimetics. Its structural geometry mimics peptide bonds while providing enhanced metabolic stability against proteolytic cleavage, making it a superior choice over acyclic or highly lipophilic benzene-fused alternatives in advanced drug discovery programs[2].
In the development of antineoplastic agents, including tubulin inhibitors for breast and cervical carcinomas, the pyrrolopyridine core is prioritized over isoindolinone. It improves the aqueous solubility and pharmacokinetic profile of the resulting inhibitors, directly addressing the formulation challenges often encountered with highly hydrophobic anticancer compounds[3].
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